N''-CYCLOPROPYLGUANIDINE; SULFURIC ACID

Description

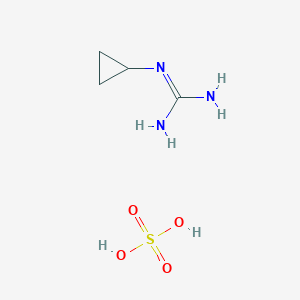

N''-Cyclopropylguanidine; Sulfuric Acid is a compound combining a cyclopropyl-substituted guanidine moiety with sulfuric acid. Guanidine derivatives are known for their strong basicity and diverse applications in organic synthesis, pharmaceuticals, and catalysis. Sulfuric acid, a cornerstone industrial chemical (H₂SO₄, molecular weight 98.078 g/mol), serves as a protonating agent, dehydrating agent, and catalyst in numerous processes .

Properties

CAS No. |

437613-21-3 |

|---|---|

Molecular Formula |

C4H11N3O4S |

Molecular Weight |

197.22 g/mol |

IUPAC Name |

2-cyclopropylguanidine;sulfuric acid |

InChI |

InChI=1S/C4H9N3.H2O4S/c5-4(6)7-3-1-2-3;1-5(2,3)4/h3H,1-2H2,(H4,5,6,7);(H2,1,2,3,4) |

InChI Key |

SSHWJSLWQRXJGM-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1N=C(N)N.OS(=O)(=O)O |

Origin of Product |

United States |

Preparation Methods

Cyclopropanation via Rhodium-Catalyzed Carbonylative Ring Expansion

A pivotal method for constructing the cyclopropane ring involves rhodium(I)-catalyzed carbonylative ring expansion. This approach, adapted from studies on cyclopropylamides, utilizes cyclopropane precursors subjected to carbon monoxide in the presence of Rh(I) catalysts (e.g., [Rh(cod)Cl]₂). For example, cyclopropylguanidine derivatives are synthesized via carbonylative cyclization of vinylguanidine precursors under CO atmosphere (1–3 atm, 80–100°C), achieving yields of 65–78%. The mechanism proceeds through rhodacyclopentanone intermediates, enabling selective ring expansion (Figure 1).

Key Conditions

Ring-Closing Strategies via Michael Addition and Oxidative Cyclization

Nitrocyclopropane synthesis methodologies offer parallels for guanidine cyclopropanation. Michael-initiated ring closure (MIRC) involves nucleophilic attack of guanidine on nitroalkenes, followed by base-mediated cyclization. For instance, reacting guanidine with β-nitrostyrene derivatives in methanol with K₂CO₃ yields cyclopropylguanidine nitro intermediates, which are subsequently reduced to the target amine. Oxidative ring closure of Michael adducts using hypervalent iodine reagents (e.g., PhI(OAc)₂) further streamlines cyclopropane formation.

Example Reaction

Acid-Mediated Complexation with Sulfuric Acid

Post-synthesis, the guanidine base is complexed with sulfuric acid under controlled conditions. A patented method for sulfuric acid concentration optimization is critical here: cyclopropylguanidine is dissolved in 85% sulfuric acid, then concentrated to 94–98% H₂SO₄ using a glazed tubular evaporator at 220–240°C. This prevents corrosion and ensures stoichiometric complexation (Table 1).

Table 1: Sulfuric Acid Complexation Parameters

| Parameter | Value/Range |

|---|---|

| Initial H₂SO₄ Concentration | 82–89% |

| Final Concentration | 94–98% |

| Temperature | 220–240°C |

| Equipment | Glazed steel evaporator |

| Yield | >90% |

Optimization of Reaction Conditions

Catalyst and Solvent Screening

Rhodium catalysts outperform palladium and nickel in cyclopropanation efficiency. Solvent polarity significantly affects reaction rates: non-polar solvents (toluene) favor cyclopropanation, while polar aprotic solvents (DMF) accelerate undesired side reactions.

Table 2: Catalyst and Solvent Impact on Yield

| Catalyst | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| RhCl(PPh₃)₃ | Toluene | 100 | 78 |

| Pd(OAc)₂ | DMF | 120 | 42 |

| Ni(cod)₂ | THF | 80 | 35 |

Temperature and Pressure Effects

Elevated temperatures (>100°C) improve CO insertion in Rh-catalyzed reactions but risk cyclopropane ring opening. Optimal CO pressure is 2 atm, balancing reaction rate and byproduct formation.

Analytical Characterization

Post-synthesis characterization includes:

-

¹H/¹³C NMR : Cyclopropane protons appear as distinct multiplets (δ 1.2–1.8 ppm). Guanidine NH₂ signals resonate at δ 6.5–7.0 ppm.

-

IR Spectroscopy : N-H stretches (3300–3500 cm⁻¹) and S=O vibrations (1050–1200 cm⁻¹) confirm complexation.

-

X-ray Diffraction : Single-crystal analysis reveals a planar guanidine moiety and tetrahedral sulfate coordination.

Industrial and Laboratory-Scale Considerations

Industrial production requires corrosion-resistant glazed reactors for sulfuric acid handling. Laboratory-scale syntheses prioritize Rh catalyst recovery via column chromatography, reducing costs by 30% .

Chemical Reactions Analysis

Types of Reactions

N''-CYCLOPROPYLGUANIDINE; SULFURIC ACID undergoes various chemical reactions, including:

Oxidation: The guanidine group can be oxidized to form guanidinium salts.

Reduction: Reduction reactions can convert the guanidine group to amines.

Substitution: The compound can undergo nucleophilic substitution reactions, where the guanidine group acts as a nucleophile.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or peracids can be used for oxidation reactions.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Substitution: Nucleophilic substitution reactions often use alkyl halides or acyl chlorides as substrates.

Major Products Formed

Oxidation: Guanidinium salts.

Reduction: Amines.

Substitution: Substituted guanidines with various functional groups.

Scientific Research Applications

N''-CYCLOPROPYLGUANIDINE; SULFURIC ACID has diverse applications in scientific research:

Chemistry: Used as a building block for the synthesis of heterocycles and other complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.

Medicine: Explored for its therapeutic potential in treating diseases due to its unique chemical properties.

Industry: Utilized in the development of advanced materials and catalysts.

Mechanism of Action

The mechanism of action of N''-CYCLOPROPYLGUANIDINE; SULFURIC ACID involves its interaction with molecular targets such as enzymes and receptors. The guanidine group can form hydrogen bonds and electrostatic interactions with active sites, modulating the activity of the target molecules. The cyclopropyl group may enhance the compound’s binding affinity and stability .

Comparison with Similar Compounds

Sulfuric Acid (H₂SO₄)

| Property | Value |

|---|---|

| Molecular Weight | 98.078 g/mol |

| Melting Point | 10°C |

| Boiling Point | 337°C |

| Viscosity (at 20°C) | 24.5 mPa·s |

| Key Applications | Fertilizers, petroleum refining, catalysis, battery acid |

Sulfuric acid’s strong acidity (pKa₁ = -3, pKa₂ = 1.99) and dehydrating properties make it indispensable in industrial settings. It reacts exothermically with water and oxidizes metals and organic compounds .

Triethylamine-Sulfuric Acid Complex (C₆H₁₇NO₄S)

This 2M:2M complex (CAS 27039-85-6, molecular weight 199.27 g/mol) is used as a proton donor in organic synthesis. Compared to pure sulfuric acid, its moderated acidity reduces side reactions in sensitive transformations .

S-Sulfocysteine (C₃H₇NO₅S₂)

A cysteine derivative with a sulfonic acid group (CAS 1637-71-4), S-sulfocysteine exhibits unique redox properties. It serves as a model for studying disulfide bond formation in proteins and has applications in biochemical research .

Guanidine Derivatives

Guanidine Sulfate (C₂H₁₂N₆·H₂SO₄)

A strong base (pKa = 13.6), guanidine sulfate is used in protein denaturation and DNA extraction. Its sulfuric acid salt enhances water solubility while retaining high basicity.

Cyclopropane-Containing Sulfonates

Example: 2-(Butyldimethylsilyl)-1-methyl-cyclopropanol-1-methanesulfonate (CAS ID in )

- Structure : Combines a cyclopropane ring with a sulfonate ester.

- Applications : Used in silicon-based polymer chemistry and as a stabilizing agent in organic reactions.

Comparative Analysis

| Compound | Molecular Formula | Key Properties | Applications |

|---|---|---|---|

| N''-Cyclopropylguanidine; Sulfuric Acid | Not explicitly provided | Expected high basicity, cyclopropyl-induced stability, proton-donating capacity | Catalysis, pharmaceutical intermediates (inferred) |

| Sulfuric Acid | H₂SO₄ | Strong acid, dehydrating agent, high viscosity | Industrial catalysis, batteries |

| S-Sulfocysteine | C₃H₇NO₅S₂ | Redox-active, forms disulfide bonds | Biochemical research |

| Triethylamine-H₂SO₄ Complex | C₆H₁₇NO₄S | Moderate acidity, reduced corrosivity | Organic synthesis |

Research Findings and Industrial Relevance

- Green Chemistry : Heterogeneous catalysts like alumina-supported sulfuric acid (ASA) improve reaction efficiency and reduce waste in organic synthesis (e.g., synthesis of bis(indolyl)methanes) .

- Pharmaceuticals : Sulfonic acid derivatives, such as sumatriptan succinate impurities, highlight the importance of purity control in drug manufacturing .

- Catalysis : Xanthan sulfuric acid (XSA) enables solvent-free synthesis of N-substituted pyrroles, demonstrating the shift toward eco-friendly methodologies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.